molecular formula C9H12ClNO2S B1295888 N-(2-chloroethyl)-4-methylbenzenesulfonamide CAS No. 6331-00-6

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Cat. No. B1295888
CAS RN: 6331-00-6
M. Wt: 233.72 g/mol
InChI Key: KQWQFEKDXWRGMD-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of arylsulfonamides. Arylsulfonamides are a group of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various other sulfonamides that have been synthesized and characterized for their potential uses in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or the reaction of N,N-dichloroarenesulfonamides with alkenes. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride, which was treated with a primary amine followed by benzylation of the resulting sulfonamide . Similarly, N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides were obtained by reacting N,N-dichloroarenesulfonamides with phenylacetylene . These methods highlight the versatility of sulfonamide chemistry and the potential pathways that could be employed for the synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic and crystallographic techniques. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters and molecular interactions such as hydrogen bonds and C-H···π interactions . These structural details are crucial for understanding the reactivity and interaction of sulfonamides with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including nucleophilic addition and acylation. N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, for example, undergo nucleophilic addition with water, ethanol, and arenesulfonamides . Additionally, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective acylating agents in water, demonstrating the ability of sulfonamide derivatives to selectively protect or modify amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the poor water solubility of certain sulfonamide analogs necessitates the development of formulations for their delivery as potential cancer therapeutics . The reactivity of sulfonamide derivatives can also be tuned by the introduction of different substituents, as seen in the synthesis of highly electrophilic N-sulfonyl polyhaloaldehyde imines .

Scientific Research Applications

DNA Binding, Cleavage, and Anticancer Activity

N-(2-chloroethyl)-4-methylbenzenesulfonamide, and its derivatives, show promise in DNA binding and cleavage, which is vital for cancer research. For instance, mixed-ligand copper(II)-sulfonamide complexes, including variants of this compound, demonstrated significant interactions with DNA. These interactions are essential in understanding how these compounds can be used in anticancer therapies. The complexes showed varying degrees of DNA cleavage efficiency and antiproliferative activity in yeast and human tumor cells, indicating their potential as anticancer agents (González-Álvarez et al., 2013).

Crystal Structures and Molecular Interactions

The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives have been investigated to understand their molecular interactions. These studies reveal the conformation and hydrogen-bonding patterns of these molecules, providing insights into how they might interact with other compounds or biological targets. This research is crucial for drug design and the development of new therapeutic agents (Purandara et al., 2018).

Computational Study for Drug Development

A computational study of a newly synthesized sulfonamide molecule related to N-(2-chloroethyl)-4-methylbenzenesulfonamide highlighted its structural and electronic properties. This study aids in understanding the compound's interactions at the molecular level, crucial for drug development, especially in targeting specific proteins or enzymes (Murthy et al., 2018).

Antibacterial and Lipoxygenase Inhibition Studies

Some derivatives of N-(2-chloroethyl)-4-methylbenzenesulfonamide have been synthesized and tested for their antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response. This research indicates the potential of these compounds in developing new therapeutic agents for inflammatory diseases and infections (Abbasi et al., 2017).

Synthesis and Structural Characterization for HIV-1 Infection Prevention

Research on methylbenzenesulfonamide, including N-(2-chloroethyl)-4-methylbenzenesulfonamide, highlights its use in synthesizing small molecular antagonists that can potentially be used in the prevention of human HIV-1 infection. The synthesis and structural characterization of these compounds are crucial steps in developing new drugs for combating HIV (De-ju, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to humans and the environment, and appropriate safety precautions for handling it.


Future Directions

This could involve potential applications for the compound, areas where further research is needed, and unanswered questions about its properties or behavior.


properties

IUPAC Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWQFEKDXWRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286412
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide

CAS RN

6331-00-6
Record name NSC45629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KM Khan, I Ahmad, S Afzal - J Chem Soc Pakistan, 2015 - researchgate.net
Sulfonamides are biologically active compounds with broad spectrum of activities. In the presented research, a small collection of N–alkyl/aralkyl substituted sulfonamides have been …
Number of citations: 2 www.researchgate.net
IS Taschner, TL Walker, HS DeHaan… - The Journal of …, 2019 - ACS Publications
Synthesis of 1,11-dithia-4,8-diazacyclotetradecane (L1), a constitutional isomer of the macrocyclic [14]aneN 2 S 2 series, is accompanied with reaction and method optimization. …
Number of citations: 3 pubs.acs.org
J Wu, XL Hou, LX Dai - The Journal of Organic Chemistry, 2000 - ACS Publications
Ring-opening reactions of aziridines with trimethylsilyl compounds triggered by tetrabutylammonium fluoride give the corresponding products regioselectively in excellent yield. It …
Number of citations: 173 pubs.acs.org

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